molecular formula C23H27O4+ B15035325 4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium

4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium

Cat. No.: B15035325
M. Wt: 367.5 g/mol
InChI Key: YPEKLWQLDYZUAF-UHFFFAOYSA-N
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Description

4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium is a complex organic compound with a unique structure that includes multiple ethoxy groups and a cyclohepta[c]furanium core

Preparation Methods

The synthesis of 4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium typically involves multiple steps, starting with the preparation of the cyclohepta[c]furanium core. This can be achieved through a series of cyclization reactions, often involving the use of ethoxy-substituted precursors. The reaction conditions usually require the presence of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets. The ethoxy groups and the cyclohepta[c]furanium core play a crucial role in these interactions, facilitating binding to target molecules and influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

4,8-Diethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furanium can be compared with other similar compounds, such as:

    4,8-Diethoxy-6-(4-heptyloxyphenyl)-1,3-dimethylcyclohepta[c]furanium: This compound has a similar structure but with a heptyloxy group instead of an ethoxy group, which may influence its chemical properties and applications.

    3,4-Ethylenedioxythiophenes: These compounds share some structural similarities and are used in the synthesis of conductive polymers and other advanced materials.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H27O4+

Molecular Weight

367.5 g/mol

IUPAC Name

[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium

InChI

InChI=1S/C23H27O4/c1-6-24-19-11-9-17(10-12-19)18-13-20(25-7-2)22-15(4)27-16(5)23(22)21(14-18)26-8-3/h9-14H,6-8H2,1-5H3/q+1

InChI Key

YPEKLWQLDYZUAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=[O+]CC)C3=C(OC(=C3C(=C2)OCC)C)C

Origin of Product

United States

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